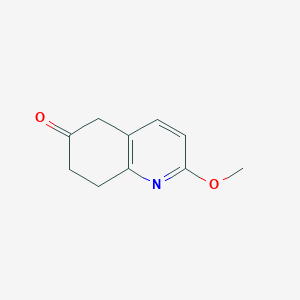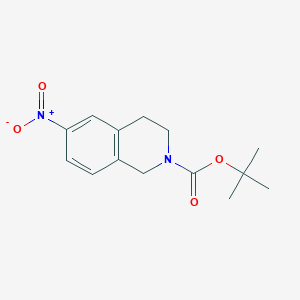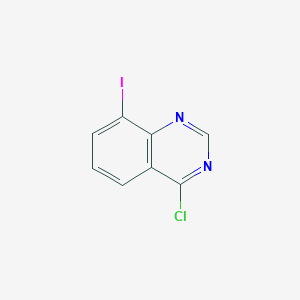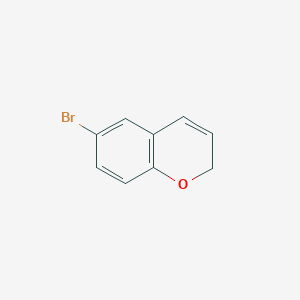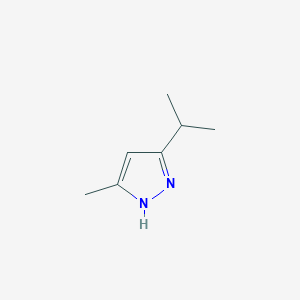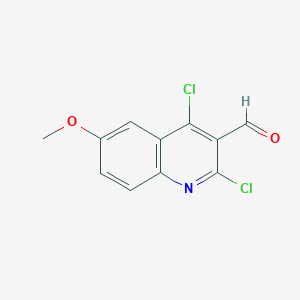
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions, a methoxy group at the 6th position, and an aldehyde group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde typically involves the formylation of a quinoline derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as the Vilsmeier reagent, prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide. The reaction is carried out under controlled conditions to ensure the selective formylation at the 3rd position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Dichloro-6-methoxyquinoline-3-carboxylic acid.
Reduction: 2,4-Dichloro-6-methoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline-3-carbaldehyde: Similar structure but with only one chlorine atom.
2,4-Dichloroquinoline-3-carbaldehyde: Lacks the methoxy group at the 6th position.
6-Methoxyquinoline-3-carbaldehyde: Lacks the chlorine atoms at the 2nd and 4th positions.
Uniqueness
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the methoxy group can influence its electronic properties and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUHYLAJVYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452691 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151772-24-6 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
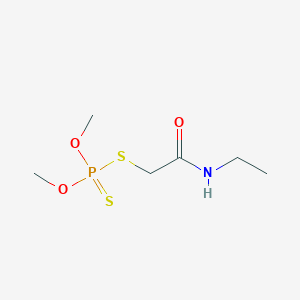
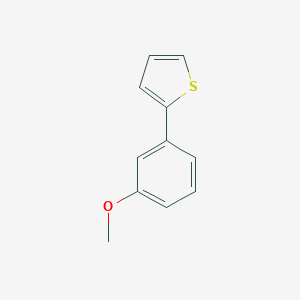
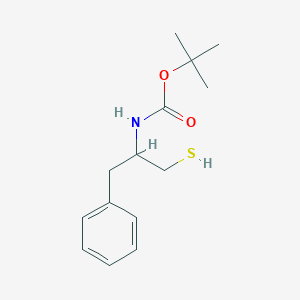
![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
